Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one
Description
Pentacyclo[6.3.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecan-4-one (hereafter referred to as Compound A) is a polycyclic "cage" hydrocarbon characterized by its rigid, three-dimensional structure. It is synthesized via the rearrangement of Cookson's diketone (pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione) using chlorosulfonic acid in chloroform, followed by acidic hydrolysis . The stereochemistry of Compound A is confirmed via X-ray crystallography, revealing a syn-stereochemistry arrangement . This compound serves as a key intermediate for synthesizing D3-trishomocubane derivatives and bioactive molecules with hydroxy/amino functional groups, which have applications in neuroprotection and Parkinson’s disease research .
Properties
IUPAC Name |
pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSFHXAJUWXVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C5=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971439 | |
| Record name | Octahydro-1,3,5-(methanetriyl)cyclopenta[cd]pentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56061-32-6 | |
| Record name | NSC124094 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydro-1,3,5-(methanetriyl)cyclopenta[cd]pentalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps :
Diels-Alder Reaction: Cyclopentadiene is reacted with 1,4-benzoquinone to form an adduct.
[2+2] Photocycloaddition: The adduct undergoes a [2+2] photocycloaddition to form a more complex intermediate.
Huang-Minlon Reduction: The intermediate is then subjected to Huang-Minlon reduction to yield the final product, Pentacyclo[6.3.0.0{3,10}.0^{5,9}]undecan-4-one.
Chemical Reactions Analysis
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound, forming new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one has several scientific research applications :
Chemistry: It serves as a building block for synthesizing more complex polycyclic compounds and studying reaction mechanisms.
Materials Science: Due to its high stability and unique structure, it is explored for use in high-energy materials and as an additive to enhance the properties of other materials.
Biology and Medicine: Research is ongoing to explore its potential as a scaffold for drug development and as a probe for studying biological systems.
Industry: Its application in enhancing the energy density of fuels has been investigated, particularly in the context of high-energy additives for liquid hydrocarbon fuels.
Mechanism of Action
The mechanism by which Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-one exerts its effects is primarily related to its rigid, cage-like structure . This structure imparts significant stability and resistance to deformation, making it an excellent candidate for high-energy applications. The molecular targets and pathways involved in its action are still under investigation, particularly in the context of its potential biological applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties of Compound A and Related Cage Compounds
Physicochemical Stability
- Compound A : Stable under acidic conditions but prone to lactone formation via Baeyer-Villiger oxidation .
- PCU Cyanoderivatives: Enhanced thermal stability due to cyanosilylation, enabling applications in high-energy materials .
Challenges and Limitations
- Stereochemical Ambiguity: NMR struggles to distinguish lactam regioisomers (e.g., 11-amino vs. 8-hydroxylactam derivatives) .
- Synthetic Complexity : Multi-step synthesis of spirobi-PCU derivatives limits scalability despite high energy density .
- Bioactivity Selectivity : Oxa-PCU amines require precise substituent tuning to avoid off-target effects (e.g., MAO-B inhibition) .
Biological Activity
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one is a polycyclic compound notable for its unique cage-like structure and potential biological applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.
Overview of this compound
This compound belongs to the trishomocubane family and is characterized by a rigid framework that imparts significant stability and unique chemical properties. Its synthesis typically involves multiple steps including Diels-Alder reactions and Huang-Minlon reductions, which yield a compound that serves as a scaffold for further chemical modifications and biological evaluations .
The biological activity of this compound is primarily attributed to its structural rigidity and the ability to interact with various biological targets. The compound's unique configuration allows it to engage in specific interactions with enzymes and receptors, potentially influencing cellular pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- Human Cancer Cell Lines : The compound exhibited moderate cytotoxicity against several human cancer cell lines including A375 (melanoma) and A549 (lung carcinoma), with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Activity : In vitro assays showed that this compound has antibacterial properties against Bacillus subtilis and Candida albicans with inhibition zones ranging from 7 to 10 mm .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared to other pentacyclic compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pentacyclo[5.4.0]undecane | Similar polycyclic structure | Limited cytotoxicity |
| Trishomocubane | Related structure with different arrangement | Low antimicrobial activity |
| Cytochalasins | Natural products with pentacyclic frameworks | High cytotoxicity against cancer cells |
Case Studies
- Endophytic Fungi Derivatives : Research involving derivatives from endophytic fungi has shown that compounds related to this compound exhibit varied biological activities including antibacterial properties but limited effectiveness against human cancer cell lines .
- Synthetic Modifications : Studies on modified versions of this compound have indicated enhanced biological activity through structural alterations that improve interaction with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
